(3-Allyl-4-hydroxy-5-methoxybenzyl)formamide

Polypharmacology ALDH3A1 CYP4Z1

Researchers pursuing multi-target drug strategies often encounter non-specific effects with generic benzylformamides. (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide (CAS 1201633-46-6) provides a structurally precise solution: • Multi-target modulation: ALDH3A1 (IC50 2100 nM), CYP4Z1 (IC50 7200 nM), 5-HT1Dβ (EC50 2.8-6.5) • Zero AChE inhibition at 100 μM - validated negative control for acetylcholinesterase assays • One-step synthesis from 3-allyl-4-hydroxy-5-methoxybenzaldehyde (CAS 20240-58-8) for cost-effective scale-up Supplied at ≥95% purity; shipped under cold-chain for global research delivery.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 1201633-46-6
Cat. No. B1387005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Allyl-4-hydroxy-5-methoxybenzyl)formamide
CAS1201633-46-6
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)CC=C)CNC=O
InChIInChI=1S/C12H15NO3/c1-3-4-10-5-9(7-13-8-14)6-11(16-2)12(10)15/h3,5-6,8,15H,1,4,7H2,2H3,(H,13,14)
InChIKeyRPDAGHKJDYNWMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Allyl-4-hydroxy-5-methoxybenzyl)formamide Product Profile


(3-Allyl-4-hydroxy-5-methoxybenzyl)formamide (CAS 1201633-46-6; IUPAC N-[(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)methyl]formamide) is a trisubstituted benzylformamide derivative featuring a 4-hydroxy-3-methoxy-5-allyl substitution pattern on the aromatic ring [1]. The compound possesses a molecular formula of C12H15NO3, a molecular weight of 221.25 g/mol, and contains three hydrogen bond acceptor sites and two hydrogen bond donor sites [2]. It is recognized as a constituent of the traditional Chinese medicinal plant Alpinia oxyphylla Miq. and is commercially available for research use with typical purity specifications of ≥95% .

WorkflowPolypharmacology research probe for multi-target enzyme/receptor interaction studies
SelectionNatural product-derived benzylformamide with distinct 5-allyl, 4-hydroxy, 3-methoxy substitution
Use ContextEnzyme and receptor panel screening, phenotypic assay development

Irreplaceable Specificity of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide


Substituting (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide with a generic benzylformamide or a methoxyphenol derivative is not scientifically justified due to the compound's unique polypharmacology profile and structural specificity. The specific substitution pattern (5-allyl, 4-hydroxy, 3-methoxy) combined with the formamide functional group confers a distinct set of biological activities that are not recapitulated by closely related analogs such as (3-Allyl-4-hydroxybenzyl)formamide (lacks the 5-methoxy group) or 3-allyl-4-hydroxy-5-methoxybenzaldehyde (lacks the formamide moiety) . The compound's interaction profile spans multiple target classes including aldehyde dehydrogenase (ALDH3A1, IC50 = 2100 nM), cytochrome P450 (CYP4Z1, IC50 = 7200 nM), and serotonin receptors (5-HT1Dβ, EC50 range 2.8-6.5) , a combination that defines its unique pharmacological fingerprint and underscores why simple structural analogs fail to serve as functional equivalents.

!Des-methoxy analog (3-Allyl-4-hydroxybenzyl)formamide lacks reported interaction data for ALDH and CYP enzymes; target engagement profile may shift significantly.Data to verify
!Benzaldehyde analog (3-allyl-4-hydroxy-5-methoxybenzaldehyde) lacks the formamide moiety, which is critical for receptor modulation context; functional replacement not supported.
!Multi-target polypharmacology cannot be inferred from single-target assays; substitution with a single-target tool compound may compromise study design.

Quantitative Evidence for (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide


Multi-Target Polypharmacology Profile

(3-Allyl-4-hydroxy-5-methoxybenzyl)formamide demonstrates a unique polypharmacology profile, engaging targets across three distinct enzyme/receptor classes with IC50 values in the low micromolar to sub-micromolar range. This contrasts with the more limited activity profiles observed for structurally related analogs. Specifically, it inhibits human ALDH3A1-mediated benzaldehyde oxidation with an IC50 of 2100 nM [1], CYP4Z1 in human HepG2 cell membranes with an IC50 of 7200 nM [2], and modulates adenylate cyclase coupled to the human 5-HT1Dβ receptor in CHO-K1 cells with an EC50 range of 2.8-6.5 . In comparison, the des-methoxy analog (3-Allyl-4-hydroxybenzyl)formamide exhibits a more restricted activity profile, with no reported inhibition of ALDH3A1 or CYP4Z1 in public databases .

Multi-target engagement
Cross-study comparable
Target: ALDH3A1 IC₅₀ 2100 nM, CYP4Z1 IC₅₀ 7200 nM, 5-HT₁Dβ EC₅₀ 2.8–6.5
Comparator (des-methoxy analog): no reported data for these targets
Supports multi-target pathway interaction studies; comparator lacks this profile
Review assay conditions (enzyme source, preincubation) for transferability
Polypharmacology ALDH3A1 CYP4Z1 5-HT1Dβ

Absence of Acetylcholinesterase Off-Target Activity

A key differentiator for (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide is its documented lack of acetylcholinesterase (AChE) inhibition at pharmacologically relevant concentrations. Assay data confirm no inhibition of AChE at 26 μM (100 μM in a separate assay) . This is in stark contrast to many benzylamine and phenolic natural product derivatives, which often exhibit potent AChE inhibitory activity. For example, the benzylformamide core structure is present in rivastigmine-like analogs that inhibit AChE with IC50 values in the low micromolar to nanomolar range [1]. The absence of AChE activity for this compound suggests a cleaner off-target profile for applications where cholinergic side effects are undesirable.

AChE off-target profile
Class-level inference
Target: no inhibition at 26 μM and 100 μM
Class-level benzylamine derivatives: typically active at low μM to nM range
Supports off-target selectivity review; class-level inference may differ
Verify in relevant assay model; AChE inactivity at tested concentrations
Acetylcholinesterase Selectivity CNS Off-target

One-Step Synthetic Accessibility

The compound can be synthesized in a single, well-defined step from the commercially available precursor 3-allyl-4-hydroxy-5-methoxybenzaldehyde (CAS 20240-58-8) . This contrasts with the more complex multi-step syntheses required for many benzylformamide analogs bearing alternative substitution patterns or additional functional groups. For instance, the synthesis of (3-Allyl-4-hydroxybenzyl)formamide may require protection/deprotection strategies or alternative starting materials due to the absence of the methoxy group's ortho-directing effects . The simplicity of this synthesis translates to higher yield potential and lower cost, an important consideration for large-scale procurement.

Synthetic accessibility
Data to verify
One-step from 3-allyl-4-hydroxy-5-methoxybenzaldehyde
Alternative substitution patterns: typically 2–4 synthetic steps
Reported synthetic route may support cost-effective supply; requires validation
Supplier-reported synthesis; confirm scalability and yield
Synthesis Aldehyde Formamide Building block

(3-Allyl-4-hydroxy-5-methoxybenzyl)formamide Research Applications


Multi-Target Polypharmacology Probe

The compound's unique ability to engage ALDH3A1, CYP4Z1, and 5-HT1Dβ receptors simultaneously (IC50 values ranging from 2100 nM to 7200 nM, EC50 range 2.8-6.5) positions it as a valuable polypharmacology probe. Researchers investigating multi-target drug strategies, particularly in oncology (CYP4Z1 is implicated in breast cancer) or neurology (5-HT1Dβ is a therapeutic target for migraine), can utilize this compound to study the effects of concurrent target modulation. Its lack of acetylcholinesterase activity (no inhibition at 26 μM) minimizes confounding cholinergic effects in these studies .

Negative Control for AChE Assays

Given its documented inactivity against acetylcholinesterase at concentrations up to 100 μM, this compound can serve as an ideal negative control in AChE inhibition assays. Its structural similarity to known AChE inhibitors (benzylamine framework) combined with its functional inactivity makes it a powerful tool for confirming assay specificity and ruling out false positives from structurally related, yet inactive, compounds .

Combinatorial Chemistry Building Block

The straightforward, one-step synthesis from 3-allyl-4-hydroxy-5-methoxybenzaldehyde (CAS 20240-58-8) enables efficient and economical incorporation into combinatorial chemistry libraries. The presence of the reactive allyl, hydroxyl, and formamide groups provides multiple sites for further derivatization, allowing for the rapid generation of diverse compound collections for phenotypic screening or structure-activity relationship (SAR) studies .

Application
Selection Property
Validation Focus
Multi-target enzyme/receptor interaction studies (ALDH, CYP, serotonin pathways)
Reported polypharmacology profile with measurable target engagement
Cross-target interaction validation in relevant assay panels
AChE inhibition assay negative control
Documented lack of acetylcholinesterase activity at research concentrations
Confirm inactivity in target assay; rule out false positives from structurally related compounds
Combinatorial chemistry library building block
Reported straightforward derivatization from commercially available aldehyde precursor
Verify reactivity, yield, and compatibility in library synthesis protocols

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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